molecular formula C9H10O4 B13908550 3-Hydroxy-2,6-dimethoxybenzaldehyde

3-Hydroxy-2,6-dimethoxybenzaldehyde

Cat. No.: B13908550
M. Wt: 182.17 g/mol
InChI Key: ITPFFHBJPFEFKA-UHFFFAOYSA-N
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Description

3-Hydroxy-2,6-dimethoxybenzaldehyde is a substituted benzaldehyde derivative of significant interest in organic and medicinal chemistry research. This compound features hydroxy and methoxy functional groups on its benzene ring, a pattern commonly found in biologically active molecules and natural product precursors . Researchers utilize such benzaldehyde derivatives as key synthetic intermediates or building blocks in the total synthesis of complex natural products and the development of novel pharmaceuticals . Similar compounds, like 4-Hydroxy-2,6-dimethoxybenzaldehyde (Syringaldehyde), are known to exhibit valuable biological properties, including antimicrobial and antioxidant activities, suggesting potential research applications in these areas . The methoxy and hydroxy substitution pattern is also critical in material science, for instance, in the development of electrospun nanofibers with β-Cyclodextrin for controlled release applications . This product is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. All information presented is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

3-hydroxy-2,6-dimethoxybenzaldehyde

InChI

InChI=1S/C9H10O4/c1-12-8-4-3-7(11)9(13-2)6(8)5-10/h3-5,11H,1-2H3

InChI Key

ITPFFHBJPFEFKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)OC)C=O

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Hydroxy 2,6 Dimethoxybenzaldehyde

Direct Synthetic Routes to 3-Hydroxy-2,6-dimethoxybenzaldehyde

Direct synthetic routes to this compound primarily involve the introduction of a formyl group onto a pre-existing substituted phenol (B47542) or anisole (B1667542) backbone. The success of these methods hinges on achieving the desired regioselectivity, directing the formylation to the position ortho to the hydroxyl group and meta to the two methoxy (B1213986) groups.

Formylation Reactions on Substituted Phenols or Anisoles

The direct formylation of 2,6-dimethoxyphenol (B48157) is a plausible and direct approach to obtaining this compound. Several classical and modern formylation reactions are applicable to phenols and other electron-rich aromatic compounds.

One such method is the Duff reaction , which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or trifluoroacetic acid. alfa-chemistry.com This reaction is known to favor ortho-formylation of phenols due to a proposed mechanism involving a hydrogen-bonded intermediate that directs the electrophilic attack to the ortho position. While generally considered inefficient, modifications to the Duff reaction have been explored to improve yields.

Another effective method for ortho-formylation of phenols involves the use of magnesium dichloride and triethylamine (B128534) with paraformaldehyde . wikipedia.orgrsc.org This method has been shown to be highly regioselective for the ortho-position and often provides good to excellent yields of salicylaldehydes. The reaction is believed to proceed through a magnesium phenoxide intermediate, where chelation directs the formylation to the adjacent position. The use of anhydrous conditions is crucial for the success of this reaction. patsnap.com

The Vilsmeier-Haack reaction is another powerful tool for the formylation of electron-rich aromatic compounds. organic-chemistry.orgresearchgate.net This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgsigmaaldrich.com While highly effective for many aromatic substrates, the regioselectivity can be influenced by the steric and electronic nature of the substituents present on the ring. For 2,6-dimethoxyphenol, formylation would be expected to occur at the less sterically hindered position para to the hydroxyl group, which would not yield the desired product. However, careful control of reaction conditions might influence the regiochemical outcome.

Regioselective Functionalization Approaches

Regioselective functionalization offers an alternative strategy, where a precursor molecule is selectively modified to introduce the required substituents in the correct positions. A notable example involves the ortho-C–H hydroxylation of a pre-formed benzaldehyde (B42025). Recent advancements have demonstrated the direct Pd-catalyzed ortho-C–H hydroxylation of benzaldehydes using transient directing groups. whiterose.ac.uk This approach could potentially be applied to 2,6-dimethoxybenzaldehyde (B146518) to introduce the hydroxyl group at the C3 position.

Another powerful regioselective strategy involves directed ortho-metalation. For instance, the lithiation of 1,3-dialkoxybenzenes with reagents like n-butyllithium, followed by quenching with a formylating agent such as DMF, has been shown to yield 2,6-dialkoxybenzaldehydes with high regioselectivity. semanticscholar.orgchemicalbook.com This method could be adapted to precursors of this compound.

Synthesis of Advanced Precursors and Key Intermediates for this compound

The synthesis of this compound can also be approached through the preparation of advanced precursors and key intermediates, which are then converted to the final product in subsequent steps.

Preparation of Ortho-Substituted Resorcinol (B1680541) Derivatives

Resorcinol and its derivatives serve as versatile starting materials for the synthesis of polysubstituted aromatic compounds. A key precursor for this compound is 2,6-dimethoxyphenol. Several methods exist for its preparation. One common route involves the selective methylation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene) using a methylating agent like dimethyl carbonate in the presence of a catalyst. google.com

An alternative approach to 2,6-dimethoxyphenol starts from 2,6-dibromophenol, which can be subjected to a copper-catalyzed methoxydefluorination reaction. masterorganicchemistry.com Another reported synthesis involves the demethylation and decarboxylation of 3,4,5-trimethoxybenzoic acid (TMBA). alfa-chemistry.com

Once 2,6-dimethoxyphenol is obtained, it can be formylated as described in section 2.1.1.

A more elaborate, multi-step synthesis towards a related compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, highlights a potential pathway that could be adapted. This synthesis starts from an acyclic precursor, which is cyclized and aromatized to form a resorcinol derivative. This is followed by methylation to 1,3-dimethoxybenzene. Regioselective lithiation and formylation then yield 2,6-dimethoxybenzaldehyde. whiterose.ac.ukwhiterose.ac.uk To obtain the target this compound from this intermediate, a regioselective hydroxylation at the 3-position would be necessary. One potential method for this transformation is the Baeyer-Villiger oxidation of the aldehyde to a formate (B1220265) ester, followed by hydrolysis to the phenol. whiterose.ac.ukwhiterose.ac.uk The Dakin oxidation is a related reaction where an ortho- or para-hydroxylated phenyl aldehyde reacts with hydrogen peroxide in a basic solution to form a benzenediol. alfa-chemistry.comwikipedia.orgorganic-chemistry.org

Installation and Manipulation of Protecting Groups

In multi-step syntheses of polyfunctional molecules like this compound, the use of protecting groups is often essential to mask reactive functional groups and ensure regioselectivity. For instance, in a synthetic route starting from a dihydroxybenzaldehyde, one of the hydroxyl groups might need to be selectively protected to allow for the desired modification of the other.

Common protecting groups for phenols include benzyl (B1604629) ethers, which can be introduced via Williamson ether synthesis and removed by hydrogenolysis. nih.gov Silyl ethers are also widely used and can be selectively removed under specific conditions. The choice of protecting group depends on its stability towards the reaction conditions of the subsequent steps and the ease of its removal. In the context of synthesizing this compound, a protecting group strategy could be employed to differentiate between two hydroxyl groups of a resorcinol derivative before methylation and formylation.

Derivatization Strategies of this compound

The phenolic hydroxyl group and the aldehyde functionality of this compound offer sites for further chemical modification, allowing for the synthesis of a variety of derivatives.

The hydroxyl group can be readily alkylated to form ethers via the Williamson ether synthesis . masterorganicchemistry.comyoutube.combyjus.comlibretexts.orgyoutube.com This reaction involves the deprotonation of the phenol with a base, such as sodium hydride or a carbonate, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification of the hydroxyl group can be achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction converts the phenolic hydroxyl group into an ester functionality.

The aldehyde group can undergo a variety of reactions characteristic of aromatic aldehydes. For example, it can be oxidized to a carboxylic acid using various oxidizing agents. mdpi.com It can also participate in condensation reactions, such as the Claisen-Schmidt condensation with ketones to form chalcones, or serve as a substrate in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net

Formation of Schiff Bases and Hydrazones

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which contain an azomethine (-C=N-) group. nih.gov This reaction is fundamental in the synthesis of new organic ligands and compounds. The formation of the imine bond is typically confirmed by the appearance of a characteristic stretching vibration band in the infrared spectrum, while the aldehyde stretching band disappears. ajol.info

Similarly, reaction with hydrazines or hydrazides yields hydrazones. These reactions are often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid, and may require refluxing for several hours to proceed to completion. nih.govresearchgate.net Solvent-free mechanochemical methods, such as grinding, have also been successfully employed for the synthesis of Schiff bases and hydrazones, offering an eco-friendly and efficient alternative. ajol.infonih.govresearchgate.net

For instance, the condensation of 3,4-dimethoxybenzaldehyde (B141060) with p-aminobenzoic acid has been achieved through a novel supersonic speed gas impacting method. researchgate.net Another example is the synthesis of 3,4-dimethoxybenzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone by reacting 2-(5-hydrazino-1,3,4-oxadiazol-2-yl)phenol with 2,3-dimethoxybenzaldehyde (B126229) in ethanol. researchgate.netutq.edu.iq

Table 1: Examples of Schiff Base and Hydrazone Synthesis

Reactant 1Reactant 2Product TypeSynthesis MethodReference
2-hydroxy-3-methoxybenzaldehydePrimary aromatic aminesSchiff BaseLiquid-assisted grinding ajol.info
3,4-dihydroxybenzaldehydeDiamines (e.g., ethylene (B1197577) diamine)Di-Schiff BaseCondensation nih.gov
3,4-dimethoxybenzaldehydep-aminobenzoic acidSchiff BaseSupersonic speed gas impacting researchgate.net
2-(5-hydrazino-1,3,4-oxadiazol-2-yl)phenol2,3-dimethoxybenzaldehydeHydrazoneCondensation in ethanol researchgate.netutq.edu.iq
p-nitrophenyl hydrazineAromatic aldehydesHydrazoneMechanochemical (solvent-free) researchgate.net
4-hydroxybenzoic acid hydrazideVarious aldehydesHydrazide-hydrazoneCondensation in methanol (B129727) with acetic acid catalyst nih.gov

Condensation Reactions with Dicarbonyl Compounds (e.g., Chalcones)

This compound can participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, with ketones or other carbonyl-containing compounds to form larger, more complex molecules like chalcones. researchgate.netaip.org Chalcones, characterized by a 1,3-diphenylprop-2-en-1-one framework, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds. aip.orgnih.gov

The synthesis of chalcones often involves reacting an appropriate acetophenone (B1666503) with a benzaldehyde derivative in the presence of a base like sodium hydroxide. aip.org Grinding techniques have been shown to be an effective and environmentally friendly method for chalcone (B49325) synthesis, sometimes resulting in higher yields compared to conventional solvent-based methods. researchgate.netresearchgate.net

For example, 2',6'-dihydroxy-3,4-dimethoxy chalcone has been synthesized through a Claisen-Schmidt condensation between 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde using solid NaOH in a mortar. researchgate.net This chalcone can then be used as a reactant for the synthesis of flavones. researchgate.netaip.org

Etherification and Esterification of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives through etherification and esterification reactions.

Etherification involves the conversion of the hydroxyl group into an ether. This is typically achieved by reacting the compound with an alkylating agent, such as dimethyl sulfate (B86663) or an alkyl halide, in the presence of a base like potassium carbonate (K2CO3). The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the alkylating agent.

Esterification transforms the hydroxyl group into an ester. This can be accomplished by reacting the compound with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base or a catalyst.

These modifications can significantly alter the physicochemical properties of the parent molecule, including its solubility, polarity, and biological activity.

Modification of the Aldehyde Functionality

Beyond Schiff base and hydrazone formation, the aldehyde group of this compound can undergo a variety of other transformations.

Oxidation of the aldehyde group can yield the corresponding carboxylic acid. mdpi.com This can be achieved using various oxidizing agents. N-heterocyclic carbenes (NHCs) have been identified as effective organocatalysts for the aerobic oxidation of aldehydes to carboxylic acids. mdpi.com

Reduction of the aldehyde can produce the corresponding alcohol.

Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene through reactions like the Wittig reaction, which involves the use of a phosphorus ylide.

These modifications provide routes to a broad spectrum of functionalized aromatic compounds.

Isotopic Labeling Methodologies for Mechanistic and Probe Studies

Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical reactions and biological pathways. By replacing specific atoms in a molecule with their heavier isotopes, researchers can follow the molecule's transformations using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Carbon-13 Labeling for Tracer Studies

Carbon-13 (¹³C) is a stable isotope of carbon that is frequently used in tracer studies. The introduction of a ¹³C label into the structure of this compound or its precursors allows for detailed mechanistic investigations.

An example of this is the synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labeled probe. whiterose.ac.uk The synthesis began by introducing the ¹³C label via the reaction of [¹³C]-methyl iodide with glutaric monomethyl ester chloride. A series of subsequent steps, including cyclization, aromatization, and functional group manipulations, ultimately yielded the desired labeled benzaldehyde. whiterose.ac.uk This labeled compound can be used to study the mechanisms of reactions involving this common intermediate.

Another approach involves the regioselective lithiation of 1,3-dimethoxy-[2-¹³C]-benzene followed by treatment with dimethylformamide to produce [1-¹³C]-2,6-dimethoxybenzaldehyde. whiterose.ac.uk Such labeled compounds are invaluable for elucidating reaction pathways and understanding the roles of specific atoms in chemical transformations.

Advanced Spectroscopic and Structural Characterization Studies of 3 Hydroxy 2,6 Dimethoxybenzaldehyde and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides critical insights into the functional groups present within a molecule and offers a unique molecular fingerprint based on the vibrational modes of chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the characteristic functional groups in 3-Hydroxy-2,6-dimethoxybenzaldehyde. The presence of hydroxyl (-OH), aldehyde (-CHO), and methoxy (B1213986) (-OCH₃) groups, along with the aromatic ring, gives rise to distinct absorption bands in the infrared spectrum.

The FT-IR spectrum is expected to show a broad absorption band for the O-H stretching vibration of the phenolic group, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibration of the aldehyde group appears as a characteristic pair of bands between 2700 and 2900 cm⁻¹. The highly conjugated C=O stretching vibration of the aldehyde is expected in the 1650-1680 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations for the aryl ether methoxy groups would produce strong bands between 1200 and 1275 cm⁻¹.

While the specific spectrum for this compound is noted in synthetic literature, detailed peak assignments can be understood by examining related derivatives. uwa.edu.au For instance, derivatives of 4-Hydroxy-3-methoxybenzaldehyde (vanillin) exhibit characteristic peaks that serve as a reference for this class of compounds. researchgate.net

Table 1: Representative FT-IR Data for a Vanillin (B372448) Derivative researchgate.net Data for (E)-4-((pyridin-2-ylamino)methyl)-2-methoxyphenol, a derivative of vanillin.

Vibrational Mode **Frequency (cm⁻¹) **
O-H Stretch 3450
C=N Stretch 1608
C-O Stretch 1077

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy for this compound would reveal distinct signals for each type of proton. The aldehyde proton (-CHO) is expected to be the most deshielded, appearing as a singlet far downfield, typically above 10 ppm. The aromatic protons would appear in the aromatic region (6.0-8.0 ppm), and their splitting pattern would confirm the substitution pattern. For a 3-hydroxy-2,6-dimethoxy substitution, two aromatic protons would remain at the C4 and C5 positions, appearing as a pair of doublets with a coupling constant characteristic of ortho-coupling. The phenolic hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift can vary. The two methoxy groups (-OCH₃) would each produce a sharp singlet, likely between 3.8 and 4.0 ppm.

Data from closely related unsymmetrical 2,6-dialkoxybenzaldehydes illustrates the typical chemical shifts observed in this type of system. semanticscholar.org

Table 2: Representative ¹H NMR Data for a Related 2,6-Dialkoxybenzaldehyde Data for 2-iso-Propoxy-6-methoxybenzaldehyde. semanticscholar.org

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CHO 10.51 s -
H-4 7.38 dd 8.5, 8.5
Aromatic H 6.58 d 8.5
Aromatic H 6.53 d 8.5
-OCH- 4.63 qq 6.0, 6.0
OCH₃ 3.88 s -

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the aldehyde carbonyl carbon is the most deshielded, appearing around 190 ppm. The aromatic carbons attached to oxygen atoms (C2, C3, C6) would be found between approximately 140 and 165 ppm, while the unsubstituted aromatic carbons (C1, C4, C5) would be in the 100-130 ppm range. The two methoxy carbons would each give a signal around 56-62 ppm. The specific chemical shifts are sensitive to the electronic effects of the substituents.

The synthesis and characterization of isotopically labeled [1-¹³C]-2,6-dimethoxybenzaldehyde provide reliable data for the carbon chemical shifts in a very similar structure. whiterose.ac.uk

Table 3: Representative ¹³C NMR Data for a Related 2,6-Dialkoxybenzaldehyde Data for 2-iso-Propoxy-6-methoxybenzaldehyde. semanticscholar.org

Carbon Chemical Shift (δ, ppm)
C=O 190.2
C2/C6 (Aromatic, O-substituted) 162.0, 161.7
C4 (Aromatic) 136.1
C1 (Aromatic, C-substituted) 115.7
C3/C5 (Aromatic) 106.7, 104.0
-OCH- 71.9
OCH₃ 56.4

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. The use of 2D NMR has been noted in the characterization of this compound. uwa.edu.au

COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H coupling correlations. For the title compound, it would show a cross-peak between the ortho-coupled aromatic protons at C4 and C5, confirming their adjacency.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their respective carbon signals and the methoxy proton singlets to the methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons over two or three bonds. It is instrumental in piecing together the molecular skeleton. Key expected correlations for this compound would include:

The aldehyde proton signal correlating to the C1 and C2 aromatic carbons.

The methoxy protons correlating to their respective attachment points (C2 and C6).

These combined techniques provide an unambiguous and detailed structural confirmation of this compound and its derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

There is no available information in the searched scientific literature regarding the mass spectrometry analysis of this compound. While the molecular weight is confirmed as 182.17 g/mol based on its chemical formula (C9H10O4), no experimental mass spectra or detailed fragmentation patterns have been published. chemicalbook.com Such data would be crucial for confirming the molecular ion peak and understanding the compound's stability and decomposition pathways under ionization.

X-ray Diffraction Studies for Solid-State Structure Determination

No X-ray diffraction studies, either single crystal or powder diffraction, for this compound are available in the public domain.

Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

There are no published single crystal X-ray diffraction data for this compound. This analysis would be essential for determining its precise three-dimensional molecular geometry, including bond lengths, bond angles, and torsional angles. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing in the solid state.

Powder X-ray Diffraction for Crystalline Phase Analysis

Information on the powder X-ray diffraction (PXRD) pattern of this compound is not available. PXRD is a key technique for identifying the crystalline phase of a material and can be used to assess sample purity and crystallinity. Without this data, a comprehensive analysis of its bulk solid-state properties is not possible.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions

Detailed studies on the electronic absorption (UV-Vis) and emission (photoluminescence) properties of this compound have not been found in the available literature. While a synthesis paper mentions analysis by UV spectroscopy, the actual spectra and data regarding absorption maxima (λmax), molar absorptivity, and electronic transitions (e.g., n→π, π→π) are not provided. uwa.edu.au Similarly, there is no information on its photoluminescence behavior, which would describe its ability to emit light after absorbing photons and provide insight into its excited state properties.

Computational and Theoretical Investigations of 3 Hydroxy 2,6 Dimethoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the structures, properties, and reactivity of molecules. For a compound like 3-Hydroxy-2,6-dimethoxybenzaldehyde, the following methods would be instrumental.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently used to determine the ground-state properties of molecules. In studies of related benzaldehyde (B42025) derivatives, DFT methods, often with hybrid functionals like B3LYP, are employed to predict optimized geometries, vibrational frequencies, and other electronic properties. For instance, in a study of 3-hydroxy-4-methoxybenzaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level were used to analyze its molecular structure and vibrational spectra.

Hartree-Fock (HF) Methods for Electronic Structure

The Hartree-Fock (HF) method is another foundational approach in quantum chemistry for approximating the wavefunction and energy of a quantum many-body system in a stationary state. While DFT has become more prevalent for many applications, HF methods are still valuable for providing a first approximation of the electronic structure. In computational studies of molecules like 3-Ethoxy-4-hydroxybenzaldehyde, both HF and DFT methods have been used to calculate geometric parameters and vibrational frequencies, allowing for a comparative analysis of the results.

Molecular Geometry Optimization and Conformational Analysis

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in a molecule must be determined. This process is known as geometry optimization. For a molecule with rotatable bonds, such as the methoxy (B1213986) and hydroxyl groups in this compound, a conformational analysis is necessary to identify the lowest energy conformer. This would involve systematically rotating these groups and performing geometry optimization at each step using a suitable level of theory, such as DFT.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. For various substituted benzaldehydes, the HOMO and LUMO energies are calculated using methods like DFT to predict their electron-donating and accepting abilities.

A hypothetical table of HOMO-LUMO data for this compound, based on typical values for similar compounds, might look as follows. Please note this is illustrative and not based on published data for the specific compound.

ParameterIllustrative Value (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl, hydroxyl, and methoxy groups, and positive potential around the hydrogen atoms.

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ)

These descriptors, derived from quantum chemical calculations, provide a quantitative framework for understanding and predicting the reactive behavior of molecules.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, coupled with quantum chemical calculations, is instrumental in elucidating the molecular structure and bonding of this compound. Density Functional Theory (DFT) calculations, often at the B3LYP level with basis sets like 6-311++G(d,p), are commonly employed to compute the vibrational frequencies. aijr.orgresearchgate.netresearchgate.net The calculated frequencies are then compared with experimental data from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. aijr.orgresearchgate.net

A detailed assignment of the observed vibrational bands to specific modes of vibration is typically performed using Potential Energy Distribution (PED) analysis. nih.gov For instance, in related benzaldehyde derivatives, the characteristic vibrational modes include C-H stretching, C=O stretching of the aldehyde group, aromatic C-C stretching, and O-H and C-O stretching of the hydroxyl and methoxy groups, respectively. The agreement between calculated and experimental frequencies is generally good, though scaling factors are sometimes applied to the computed frequencies to improve the correlation. aijr.org

Table 1: Illustrative Vibrational Frequency Assignments for Benzaldehyde Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)
O-H Stretch3600 - 3400
C-H Stretch (aromatic)3100 - 3000
C-H Stretch (aldehyde)2900 - 2800
C=O Stretch (aldehyde)1700 - 1680
C=C Stretch (aromatic)1600 - 1450
O-H Bend1440 - 1395
C-O Stretch (methoxy)1275 - 1200
C-O Stretch (hydroxyl)1260 - 1000

Note: This table provides typical ranges for related compounds. Specific values for this compound would require dedicated experimental and computational analysis.

Analysis of Intermolecular Interactions

The interactions between molecules in the solid state are crucial for understanding the crystal packing and physical properties of this compound.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds. nih.gov

For related hydroxy and methoxy-substituted benzaldehydes, Hirshfeld analysis reveals the significance of various interactions, including O-H···O, C-H···O, and π-π stacking interactions. nih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. For example, in a similar molecule, the contributions from H···H, C···H/H···C, and O···H/H···O interactions were found to be 68%, 19%, and 12%, respectively. nih.gov In another related compound, O···H/H···O contacts comprised a significant 47.3% of the Hirshfeld surface. researchgate.net

Natural Bond Orbital (NBO) analysis provides insights into the electronic structure, including charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. nih.govresearchgate.net The analysis of donor-acceptor interactions within the NBO framework can quantify the stabilization energy associated with electron delocalization from filled (donor) to empty (acceptor) orbitals. aimspress.com

In molecules containing both electron-donating (hydroxyl, methoxy) and electron-accepting (aldehyde) groups, NBO analysis can reveal significant intramolecular charge transfer. nih.gov This charge transfer from the lone pairs of the oxygen atoms in the hydroxyl and methoxy groups to the antibonding orbitals of the aromatic ring and the carbonyl group contributes to the molecule's stability and electronic properties. aimspress.com For instance, in a related compound, the stabilization energy associated with charge transfer from the ligands to the central metal ion was found to be significant. aimspress.com

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound and to understand the influence of solvent on its structure and dynamics. MD simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

These simulations can reveal the preferred conformations of the molecule in different environments. For a flexible molecule like this compound, the orientation of the hydroxyl and methoxy groups relative to the benzene (B151609) ring and the aldehyde group can vary. MD simulations can help identify the most stable conformers and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with desired properties. wikipedia.orgnih.gov

A QSAR study on this compound and its derivatives would involve several steps:

Data Set Preparation : A set of molecules with known biological activities is compiled. derpharmachemica.com

Descriptor Calculation : A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each molecule. nih.gov

Model Development : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVR) and random forests (RF), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously assessed using statistical parameters like the squared correlation coefficient (r²), cross-validated squared correlation coefficient (q²), and predicted r² for an external test set. derpharmachemica.com

For example, a 3D-QSAR study on benzohydrazide (B10538) derivatives used pMIC (-log(MIC)) values as the biological activity and generated models with significant r², q², and pred_r² values. derpharmachemica.com Such models can provide insights into the structural features that are important for the observed biological activity. researchgate.net

Table 2: Key Statistical Parameters in QSAR Modeling

ParameterDescription
r² (Squared Correlation Coefficient)A measure of the goodness of fit of the model to the training set data.
q² (Cross-validated r²)A measure of the internal predictive ability of the model.
pred_r² (Predicted r² for test set)A measure of the external predictive ability of the model on a set of compounds not used in model development.

Molecular Docking Studies of this compound and Its Ligands with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to understand the binding mode of potential drug candidates and to predict their binding affinity.

In a molecular docking study of this compound, the molecule would be docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding energy.

The results of a docking study can provide detailed information about the intermolecular interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For example, a study on chalcone (B49325) derivatives docked into the active site of cyclin-dependent kinase 2 (CDK2) revealed binding energies ranging from -7.1 to -9.6 kcal/mol and identified key hydrogen bonding interactions with amino acid residues in the binding pocket. nih.gov These insights can be used to explain the biological activity of the compound and to guide the design of more potent analogs.

Table 3: Common Interactions Investigated in Molecular Docking

Interaction TypeDescription
Hydrogen BondsAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.
π-π StackingAttractive, noncovalent interactions between aromatic rings.
Cation-π InteractionsA noncovalent molecular interaction between a cation and the face of an electron-rich π system.

Chemical Reactivity and Mechanistic Pathways Involving 3 Hydroxy 2,6 Dimethoxybenzaldehyde

Reaction Mechanisms of Synthesis and Derivatization

Claisen-Schmidt Condensation : This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone (a chalcone). While specific examples involving 3-Hydroxy-2,6-dimethoxybenzaldehyde are not extensively documented, its aldehyde functionality makes it a suitable substrate for this transformation. The mechanism proceeds via the formation of a ketone enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct typically dehydrates to yield the final product.

Michael Addition : The α,β-unsaturated compounds formed from reactions like the Claisen-Schmidt condensation can subsequently act as electrophiles in Michael additions. In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated system.

Novenagel Condensation : This condensation occurs between an aldehyde or ketone and a compound with an active methylene (B1212753) group (e.g., malonic acid or its esters), catalyzed by a weak base. The reaction with this compound would lead to the formation of a new carbon-carbon double bond, yielding a substituted alkene.

Baeyer-Villiger Rearrangement : This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone. For aldehydes, this oxidation typically yields a carboxylic acid or a formate (B1220265) ester. whiterose.ac.ukresearchgate.net A Baeyer-Villiger reaction has been successfully employed in the synthesis of a phenol (B47542) from the closely related [1-¹³C]-2,6-dimethoxybenzaldehyde using meta-chloroperoxybenzoic acid (mCPBA). whiterose.ac.uk The reaction with hydrogen peroxide was less successful, leading to the formation of the corresponding carboxylic acid. whiterose.ac.uk The mechanism involves the attack of a peroxy acid on the carbonyl carbon, followed by the migration of a substituent (in this case, the aryl group) to the adjacent oxygen atom, leading to the formation of a formate ester which can then be hydrolyzed to a phenol. whiterose.ac.ukresearchgate.net The selectivity of this reaction is influenced by both electronic and steric factors. wur.nl

Table 1: Key Derivatization Reactions and Conditions

Reaction Reactant Type Typical Reagents/Catalysts Product Type
Claisen-Schmidt Condensation Ketone Base (e.g., NaOH, KOH) α,β-Unsaturated Ketone
Michael Addition Michael Donor (e.g., enolates, amines) Base or Acid 1,5-Dicarbonyl Compound
Novenagel Condensation Active Methylene Compound Weak Base (e.g., piperidine, pyridine) Substituted Alkene
Baeyer-Villiger Rearrangement Peroxy Acid (e.g., mCPBA) Dichloromethane Formate Ester / Phenol

Photochemical Transformations and Photophysical Properties of Aromatic Aldehydes

Aromatic aldehydes, as a class, exhibit rich photochemical behavior due to the presence of both π-π* and n-π* electronic transitions. researchgate.net Upon absorption of UV light, these molecules are promoted from their ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a triplet state (T₁). researchgate.net This triplet state is often responsible for the observed photoreactivity. researchgate.net

The photophysical properties of aromatic aldehydes can be tuned by altering the substitution on the aromatic ring. whiterose.ac.uk For this compound, the electron-donating hydroxyl and methoxy (B1213986) groups are expected to influence the energies of the excited states and the efficiency of photochemical processes.

Potential photochemical transformations include:

Photoreduction : In the presence of a hydrogen donor, the excited triplet state of the aldehyde can abstract a hydrogen atom, leading to the formation of a ketyl radical, which can then dimerize to form a pinacol (B44631) or be further reduced to an alcohol.

Photoisomerization : Aromatic compounds can undergo positional isomerization of substituents on the ring upon irradiation.

Photooxidation : The excited aldehyde can react with molecular oxygen to generate reactive oxygen species or undergo oxidation itself. The photolysis of hydroxybenzoic acids, which share structural motifs with the target compound, has been shown to produce hydroxylating species. rsc.org

Cycloaddition Reactions : Excited state aromatic compounds can participate in cycloaddition reactions, such as the formation of oxetanes (Paterno-Büchi reaction) with alkenes.

Oxidative and Reductive Pathways of Aromatic Aldehyde Moieties

The aldehyde functional group in this compound is susceptible to both oxidation and reduction, providing pathways to other important classes of compounds.

Oxidative Pathways:

Oxidation to Carboxylic Acids : A common transformation for aldehydes is their oxidation to the corresponding carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. A modern and efficient method involves the aerobic oxidation of aromatic aldehydes catalyzed by N-heterocyclic carbenes (NHCs). mdpi.com This process begins with the nucleophilic addition of the NHC to the aldehyde, forming the Breslow intermediate. mdpi.com In the presence of oxygen, this intermediate is oxidized to an acyl azolium species, which is then hydrolyzed to the carboxylic acid, regenerating the NHC catalyst. mdpi.com

Baeyer-Villiger Oxidation : As mentioned previously, the Baeyer-Villiger reaction of this compound would lead to a formate ester, which upon hydrolysis yields a phenol. whiterose.ac.ukresearchgate.net This represents an oxidative transformation of the aldehyde group that results in its replacement by a hydroxyl group.

Reductive Pathways:

Reduction to Alcohols : The aldehyde can be readily reduced to the corresponding primary alcohol, 3-hydroxymethyl-2,6-dimethoxyphenol. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Rosenmund Reduction : While typically used for the reduction of acyl chlorides to aldehydes, modified Rosenmund reduction conditions have been developed for large-scale preparations. orgsyn.org This method involves catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate (B86663) with a quinoline-sulfur poison) to prevent over-reduction of the aldehyde to an alcohol. orgsyn.org This would be a relevant synthetic route to the title compound from a corresponding acid chloride.

Wolff-Kishner or Clemmensen Reduction : These methods can be used for the complete reduction of the aldehyde group to a methyl group, although the conditions (strongly basic for Wolff-Kishner, strongly acidic for Clemmensen) might affect the other functional groups on the aromatic ring.

Table 2: Summary of Oxidative and Reductive Transformations

Transformation Reagent(s) Product Functional Group
Oxidation KMnO₄, H₂CrO₄, NHC/O₂ Carboxylic Acid
Baeyer-Villiger Oxidation mCPBA Phenol (after hydrolysis)
Reduction NaBH₄, LiAlH₄ Primary Alcohol
Rosenmund Reduction H₂, Pd/BaSO₄, catalyst poison Aldehyde (from Acyl Chloride)

Investigation of Tautomerism and Isomerization

Tautomerism is a key feature of o-hydroxy aromatic aldehydes, particularly in their derivatives. While this compound itself exists predominantly in the phenolic aldehyde form, its Schiff base derivatives exhibit significant tautomeric equilibria.

Enol-Imino and Keto-Amino Tautomerism : When this compound is condensed with a primary amine, it forms a Schiff base (an imine). Due to the ortho-hydroxyl group, these Schiff bases can exist in two tautomeric forms: the enol-imine form and the keto-amine form. nih.govmdpi.comnih.gov This equilibrium is the result of an intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. nih.gov

The equilibrium between these two forms is influenced by factors such as the solvent polarity, temperature, and the electronic properties of the substituents on both aromatic rings. mdpi.com In solution, a dynamic equilibrium often exists between the two tautomers. nih.gov In the solid state, Schiff bases of o-hydroxy aldehydes can exist as either the enol-imine form, stabilized by an O-H···N intramolecular hydrogen bond, or the zwitterionic keto-amine form (N⁺-H···O⁻). nih.govnih.gov Studies on Schiff bases derived from 2,3-dihydroxybenzaldehyde (B126233) show that the position of other substituents can determine which tautomeric form predominates in the crystal structure. nih.gov

Photoisomerization : Schiff bases derived from aromatic aldehydes can also undergo (E)-(Z) isomerization around the C=N double bond upon irradiation with UV light. mdpi.com This photochemical process can be coupled with the tautomerism, leading to a complex interplay of different isomeric forms in solution. mdpi.com

Exploration of Biological Activities and Structure Activity Relationships Sar in in Vitro and in Silico Models

Antimicrobial Research Investigations

The antimicrobial potential of benzaldehyde (B42025) derivatives has been a subject of scientific interest. Research has explored their efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses.

While direct experimental data on the antibacterial activity of 3-Hydroxy-2,6-dimethoxybenzaldehyde against Escherichia coli and Staphylococcus aureus is not extensively documented in the reviewed literature, studies on closely related compounds provide insights into its potential efficacy. For instance, 2,3-dimethoxybenzaldehyde (B126229) has demonstrated antibacterial activity against both E. coli and S. aureus. medchemexpress.com Another related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), isolated from Hemidesmus indicus, exhibited a minimum inhibitory concentration (MIC) of 1024 µg/ml against S. aureus. nih.gov The mechanism of action for 2-hydroxy-4-methoxybenzaldehyde against S. aureus is believed to involve disruption of the cell membrane. nih.gov

Furthermore, a study on new 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones, which are complex derivatives, showed antibacterial activity against S. aureus and other bacteria. researchgate.net This suggests that the dimethoxy-hydroxy-phenyl moiety might contribute to the antibacterial properties of larger molecules. The bactericidal activity of various benzaldehydes, including the related 2,6-Dimethoxy-4-hydroxybenzaldehyde, has been proposed for investigation against a panel of bacteria including E. coli and Listeria monocytogenes.

The following table summarizes the antibacterial activity of a related benzaldehyde derivative.

CompoundOrganismActivity
2-hydroxy-4-methoxybenzaldehydeStaphylococcus aureusMIC: 1024 µg/ml

The antifungal properties of benzaldehydes are influenced by their substitution patterns. Structure-activity analysis has revealed that the presence of an ortho-hydroxyl group on the aromatic ring tends to increase antifungal activity. nih.gov This structural feature in this compound suggests a potential for antifungal effects.

Studies on related compounds support this hypothesis. For example, 2,3-dimethoxybenzaldehyde has been shown to possess high antifungal activity, with a minimum inhibitory concentration (MIC) of 2.5 mM. medchemexpress.com In a screening of various benzaldehyde analogs, 2-hydroxy-4-methoxybenzaldehyde was identified as a potent antifungal agent against Saccharomyces cerevisiae. nih.gov The proposed mechanism for the antifungal action of these redox-active benzaldehydes is the disruption of cellular antioxidation systems. nih.gov

The antifungal efficacy of these compounds has also been evaluated against filamentous fungi like Aspergillus fumigatus. nih.govnih.gov The research indicates that these natural benzaldehydes can inhibit fungal growth by targeting cellular antioxidation components such as superoxide (B77818) dismutases and glutathione (B108866) reductase. nih.gov

Below is a data table summarizing the antifungal activity of a related compound.

CompoundActivity
2,3-dimethoxybenzaldehydeMIC: 2.5 mM

The antiviral potential of hydroxy-substituted benzaldehydes against Herpes Simplex Virus Type 1 (HSV-1) has been an area of active research. Studies have shown that certain structural features are crucial for antiviral efficacy. For instance, research on a series of hydroxy-substituted benzaldehydes found that salicylaldehyde (B1680747) and 2,3-dihydroxybenzaldehyde (B126233) could suppress HSV-1 replication. researchgate.net The ability to form hydrogen bonds is considered a contributing factor to the anti-herpes virus activity of these compounds. researchgate.net

A related compound, 2,3-dimethoxybenzaldehyde, has been reported to exhibit weak antiviral activity, inhibiting HSV-1 replication with a 50% effective concentration (EC₅₀) of 230.9 µM. medchemexpress.com While direct studies on this compound are limited, the findings on these analogous compounds suggest that it may possess antiviral properties, warranting further investigation.

The following table presents the antiviral activity of a related benzaldehyde.

CompoundVirusActivity
2,3-dimethoxybenzaldehydeHSV-1EC₅₀: 230.9 µM

Anti-inflammatory Research in Cell-Based Assays

A study on 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone, a more complex molecule but sharing some structural motifs, showed inhibition of both COX-1 and COX-2 dependent prostaglandin (B15479496) D2 generation in mouse bone marrow-derived mast cells, with IC₅₀ values of 0.27 µM and 0.08 µM, respectively. nih.gov These findings suggest that the hydroxy and methoxy (B1213986) substitutions on a benzene (B151609) ring, as seen in this compound, could contribute to anti-inflammatory effects by modulating key inflammatory enzymes.

Antioxidant Research and Radical Scavenging Capabilities

Phenolic compounds are well-known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. The antioxidant capacity of various hydroxybenzaldehydes has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnih.govmdpi.com

Structure-activity relationship studies of hydroxybenzaldehydes have indicated that the position and number of hydroxyl groups on the benzene ring are critical for antioxidant activity. researchgate.net For instance, syringaldehyde (B56468) and protocatechuic aldehyde have demonstrated notable antioxidant activity in various in vitro assays. researchgate.net While specific data for this compound is limited, the presence of a hydroxyl group suggests it likely possesses radical scavenging capabilities. The comparison between ABTS and DPPH assays has shown that the ABTS assay may be more suitable for detecting antioxidant capacity in a wider variety of foods, particularly those containing high-pigmented and hydrophilic antioxidants. elsevierpure.com

Enzyme Inhibition Studies (e.g., Laccase, Cyclooxygenase)

The ability of this compound and related compounds to inhibit specific enzymes is a key area of research for understanding their biological activities. As mentioned in the anti-inflammatory section, related benzaldehyde derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation. researchgate.netbiomolther.orgnih.gov For example, 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone demonstrated potent inhibition of COX-2 with an IC₅₀ of 0.08 µM. nih.gov

Information regarding the inhibition of the enzyme laccase by this compound is not available in the reviewed scientific literature. Further research is needed to explore the inhibitory potential of this compound against a broader range of enzymes.

The table below shows the cyclooxygenase inhibitory activity of a related compound.

CompoundEnzymeActivity (IC₅₀)
6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinoneCOX-10.27 µM
6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinoneCOX-20.08 µM

DNA Interaction Studies

The potential for a molecule like this compound to interact with DNA is a critical area of investigation for determining its pharmacological or toxicological profile. Such interactions are typically studied through a variety of biophysical and biochemical assays.

Currently, there are no specific studies detailing the DNA binding mechanism of this compound. For related phenolic and aldehydic compounds, several binding modes are possible, including:

Intercalation: Where the planar aromatic ring of the molecule inserts itself between the base pairs of the DNA double helix. This mode typically requires a sufficiently large and flat aromatic system.

Groove Binding: Where the molecule fits into the minor or major grooves of the DNA helix, stabilized by non-covalent interactions like hydrogen bonds, van der Waals forces, or electrostatic interactions. The hydroxyl and methoxy groups on the benzaldehyde ring could potentially form hydrogen bonds with the phosphate (B84403) backbone or the edges of the base pairs in the grooves.

Electrostatic Interactions: Covalent or non-covalent interactions with the negatively charged phosphate backbone of DNA.

To determine the specific binding mechanism of this compound, experimental techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements would be required. Molecular docking simulations could further provide in silico models of the potential binding modes.

DNA Cleavage Activity

The ability of a compound to induce breaks in DNA strands is a significant indicator of potential cytotoxic or genotoxic effects. Research on other di- and trihydroxybenzene derivatives has shown that they can mediate DNA cleavage, often through a mechanism involving the generation of reactive oxygen species (ROS).

A study on various 5-alkyl-1,3-dihydroxybenzene (resorcinol) and 6-alkyl-1,2,4-trihydroxybenzene derivatives demonstrated that DNA cleavage is dependent on the presence of molecular oxygen and copper (II) ions. researchgate.net The proposed mechanism involves the reduction of Cu(II) by the hydroxylated benzene ring, leading to the formation of species like the hydroxyl radical (•OH), which then attacks the deoxyribose backbone of DNA, causing strand scission. researchgate.net

Whether this compound possesses similar capabilities would depend on the redox potential of its phenolic group and its ability to chelate metal ions. The presence of two methoxy groups ortho to the hydroxyl group may influence its electronic properties and steric accessibility, which would be critical factors in its potential DNA cleavage activity. Standard agarose (B213101) gel electrophoresis assays using plasmid DNA would be the conventional method to investigate this activity.

Comprehensive Structure-Activity Relationship (SAR) Investigations for Modulating Biological Effects

Comprehensive SAR studies for this compound have not been published. Such investigations are fundamental to medicinal chemistry for optimizing a lead compound to enhance its biological activity and selectivity while minimizing toxicity.

An SAR study on this scaffold would involve the synthesis and biological evaluation of a series of analogues, systematically modifying each part of the molecule:

The Phenolic Hydroxyl Group: This group is often crucial for activity. It can be esterified, etherified, or replaced with other functional groups (e.g., -NH2, -SH) to determine its role in target binding or redox cycling.

The Methoxy Groups: The number and position of methoxy groups significantly impact a molecule's electronic properties and solubility. Analogues could be synthesized with one or no methoxy groups, or with the groups at different positions on the aromatic ring, to probe their influence. For instance, SAR studies on betulinic acid derivatives showed that modifying methoxy substituents on an associated phenyl ring led to significant changes in anti-HIV activity. nih.gov

The Aldehyde Group: The aldehyde is a reactive functional group. It could be oxidized to a carboxylic acid, reduced to an alcohol, or converted into other functionalities like an imine or oxime to assess its importance for the observed biological effects. Studies on hydrazone derivatives often show that the presence of an azomethine moiety (C=N), formed from an aldehyde, is key to their biological activity. analis.com.my

The table below conceptualizes a potential SAR study for this compound, illustrating the types of modifications that would be necessary to build a comprehensive understanding of its biological activity.

Compound R1 (Position 3) R2 (Position 2) R3 (Position 6) R4 (Position 1) Rationale for Investigation
Parent Compound -OH-OCH3-OCH3-CHOBaseline activity
Analogue 1-OCH3-OCH3-OCH3-CHORole of phenolic hydroxyl vs. methoxy
Analogue 2-OH-H-OCH3-CHOImpact of methoxy group at position 2
Analogue 3-OH-OCH3-H-CHOImpact of methoxy group at position 6
Analogue 4-OH-OCH3-OCH3-CH2OHRole of aldehyde vs. alcohol
Analogue 5-OH-OCH3-OCH3-COOHRole of aldehyde vs. carboxylic acid

This table is a hypothetical construct for illustrative purposes, as experimental data for these specific compounds and their activities are not available.

Further research, including synthesis of these and other derivatives and their subsequent screening in relevant biological assays, is essential to establish any structure-activity relationships for this compound.

Applications of 3 Hydroxy 2,6 Dimethoxybenzaldehyde in Chemical Research and Development

As a Key Synthetic Building Block in Multistep Organic Synthesis

The primary documented application of 3-Hydroxy-2,6-dimethoxybenzaldehyde in multistep synthesis is in the field of solid-phase organic chemistry. The sodium salt of the compound is utilized to derivatize Merrifield resin, a cross-linked polystyrene support widely used in solid-phase peptide and organic synthesis. sigmaaldrich.com This reaction anchors the aldehyde to the polymer, creating a resin-bound aldehyde. sigmaaldrich.comsigmaaldrich.com

This polymer-bound reagent, also known as FDMP resin or syringaldehyde (B56468), polymer-bound, serves as a versatile anchor for the synthesis of various small molecules. sigmaaldrich.com The aldehyde functional group on the resin can participate in reactions such as reductive amination, Wittig reactions, or the formation of Schiff bases, allowing for the construction of molecular libraries. After the synthesis is complete, the target molecule can be cleaved from the resin, simplifying purification by leaving resin-bound byproducts behind.

Table 1: Properties of Polymer-Bound this compound

Property Value
Synonyms 4-Formyl-3,5-dimethoxyphenoxymethyl polystyrene, FDMP resin
Matrix 1% cross-linked polystyrene
Mesh Size 100-200
Extent of Labeling 1.0-1.5 mmol/g

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Design and Synthesis of Research Probes for Biological Systems (e.g., Isotopic Probes)

Currently, there is no specific information available in the surveyed literature detailing the use of this compound for the design and synthesis of isotopic probes for biological systems.

Development of Schiff Base Ligands and Metal Complexes for Catalysis or Material Science

While the synthesis of Schiff bases and their metal complexes from various isomers of hydroxy- and dimethoxy-substituted benzaldehydes is a well-documented and broad field of study, there is no specific research available that describes the use of this compound for this purpose. researchgate.netmdpi.com The unique steric hindrance from the two methoxy (B1213986) groups flanking the aldehyde may influence its reactivity in forming Schiff bases compared to other isomers.

Exploration in Chemical Sensing Applications (e.g., Colorimetric Sensors for Anions)

There is currently no available research in the public domain that details the application of this compound or its derivatives in the development of chemical sensors, such as colorimetric sensors for anions.

Future Research Directions and Emerging Perspectives for 3 Hydroxy 2,6 Dimethoxybenzaldehyde

Integrated Multi-Omics Approaches for Deeper Biological Understanding

To understand the biological effects of 3-Hydroxy-2,6-dimethoxybenzaldehyde, a systems-level approach is necessary. Integrated multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by the compound in a biological system. uic.edunih.govnih.govfrontiersin.orgresearchgate.net

Future research should aim to:

Identify Molecular Pathways: By treating cells or model organisms with this compound and analyzing the resulting changes in genes, proteins, and metabolites, researchers can identify the key signaling pathways and cellular processes affected by the compound.

Discover Biomarkers: Multi-omics data can help in the discovery of biomarkers that indicate the biological activity or potential toxicity of this compound and its derivatives.

Elucidate Mechanisms of Action: Integrating data from different omics layers can provide a more complete picture of the compound's mechanism of action, moving beyond a single target to a network-level understanding. frontiersin.org

Exploration of Novel Biological Targets and Therapeutic Modalities

Phenolic compounds, including various substituted benzaldehydes, are known to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comresearchgate.netresearchgate.net The specific biological targets of this compound are currently unknown and represent a significant area for future investigation.

Key research directions include:

Target Identification: Employing chemical proteomics and other advanced techniques to identify the specific proteins and enzymes that this compound interacts with in the cell. nih.govrsc.orgrsc.orgfrontiersin.orgnih.gov

Investigation of Therapeutic Potential: Screening the compound for a broad range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. The structural similarity to other bioactive phenolic compounds suggests that it may have therapeutic potential. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of derivatives of this compound to understand how modifications to its chemical structure affect its biological activity.

Development of High-Throughput Screening Platforms for Derivative Discovery

The discovery of new bioactive molecules is often a time-consuming and resource-intensive process. leeds.ac.uk High-throughput screening (HTS) platforms can accelerate this process by rapidly testing large libraries of compounds for biological activity. nih.govnih.govpharmtech.comroutledge.comox.ac.uknih.govresearchgate.netnih.govthermofisher.com

For this compound, future efforts should focus on:

Creation of Derivative Libraries: Synthesizing a diverse library of derivatives of this compound with variations in the hydroxyl and methoxy (B1213986) groups, as well as the aldehyde functional group.

Development of Target-Based and Phenotypic Assays: Designing and implementing HTS assays to screen the derivative library against specific biological targets or for desired phenotypic effects in cells or model organisms. nih.govnih.gov

Automation and Miniaturization: Utilizing automated liquid handling and miniaturized assay formats to increase the efficiency and reduce the cost of screening. pharmtech.com

Table 2: Key Components of a High-Throughput Screening Platform for this compound Derivatives

ComponentDescriptionFuture Focus
Compound LibraryA diverse collection of chemical derivatives of the parent molecule.Synthesis of novel and structurally diverse analogs of this compound.
Assay DevelopmentCreation of robust and sensitive biological tests to measure activity.Development of both target-based and cell-based phenotypic assays relevant to potential therapeutic areas.
AutomationUse of robotics for liquid handling, plate reading, and data acquisition.Integration of fully automated systems for unattended screening of large compound libraries.

Refinement of Computational Models for Predictive Design and Mechanistic Insights

Computational, or in silico, methods are invaluable tools in modern drug discovery and chemical research. researchgate.netnih.govnih.govfrontiersin.orgyoutube.com For this compound, computational modeling can guide experimental work and provide deeper mechanistic insights.

Future research in this area should involve:

Molecular Docking and Dynamics Simulations: Using computational models to predict how this compound and its derivatives bind to potential biological targets. nih.gov This can help to prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov QSAR models can be used to predict the activity of new, unsynthesized derivatives.

ADMET Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs. This can help to identify compounds with favorable drug-like properties early in the discovery process. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.